3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common method includes the reaction of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under controlled microwave irradiation . Another approach involves the bromination of 4-aminopyrazolo[3,4-d]pyrimidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and enzyme inhibitor.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in cancer cells.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs). The compound inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its bromine substitution, which can enhance its biological activity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C5H3BrN4O |
---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
3-bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1-2H,(H,7,8,10,11) |
InChI Key |
JUOKSSPTEQKNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(C2C(=O)N1)Br |
Origin of Product |
United States |
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